molecular formula C14H29NO2 B14452156 N-Hydroxy-N-methyltridecanamide CAS No. 78301-11-8

N-Hydroxy-N-methyltridecanamide

Cat. No.: B14452156
CAS No.: 78301-11-8
M. Wt: 243.39 g/mol
InChI Key: FAUOUFZMOLNLOL-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyltridecanamide is an organic compound that belongs to the class of amides It features a long aliphatic chain with a hydroxyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-methyltridecanamide typically involves the reaction of tridecanoic acid with N-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-methyltridecanamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of N-methyltridecanamide.

    Reduction: Formation of N-methyltridecylamine.

    Substitution: Formation of N-chloro-N-methyltridecanamide.

Scientific Research Applications

N-Hydroxy-N-methyltridecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying amide bond formation and hydrolysis.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyltridecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amide bond can participate in various chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer aliphatic chain.

    N-Hydroxy-N-methylundecanamide: Similar structure but with a shorter aliphatic chain.

    N-Hydroxy-N-methylbenzamide: Similar structure but with an aromatic ring instead of an aliphatic chain.

Uniqueness

N-Hydroxy-N-methyltridecanamide is unique due to its specific chain length, which can influence its physical and chemical properties. This makes it suitable for applications where other similar compounds may not be as effective.

Properties

CAS No.

78301-11-8

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

N-hydroxy-N-methyltridecanamide

InChI

InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(2)17/h17H,3-13H2,1-2H3

InChI Key

FAUOUFZMOLNLOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)N(C)O

Origin of Product

United States

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